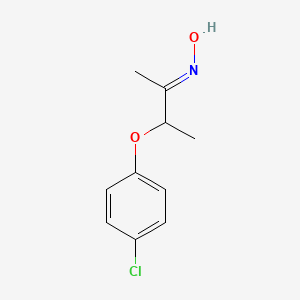3-(4-Chlorophenoxy)-2-butanone oxime
CAS No.: 338978-47-5
Cat. No.: VC6099723
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338978-47-5 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 |
| IUPAC Name | (NE)-N-[3-(4-chlorophenoxy)butan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-7(12-13)8(2)14-10-5-3-9(11)4-6-10/h3-6,8,13H,1-2H3/b12-7+ |
| Standard InChI Key | SIGNYVMVYQBEHE-KPKJPENVSA-N |
| SMILES | CC(C(=NO)C)OC1=CC=C(C=C1)Cl |
Introduction
# 3-(4-Chlorophenoxy)-2-Butanone Oxime: A Comprehensive Analysis
Reactivity and Stability
-
Acid Sensitivity: Oximes react with strong acids to form explosive intermediates (e.g., nitroso compounds) .
-
Oxidation: Susceptible to oxidation, forming nitro derivatives or undergoing decomposition under harsh conditions .
## 4. Biological and Industrial Applications
Industrial Uses
-
Antiskinning Agent: Oximes like MEKO (2-butanone oxime) are used in coatings to prevent skin formation .
-
Catalyst Ligands: Transition metal complexes with oxime ligands are explored in asymmetric catalysis .
## 5. Safety and Regulatory Considerations
Hazard Profile
Based on MEKO (2-butanone oxime) data :
| Hazard | Description |
|---|---|
| Toxicity | Harmful if swallowed/inhaled; potential carcinogen (Category 1B) |
| Environmental | Harmful to aquatic life with long-lasting effects |
| Handling | Use PPE; avoid heat/sparks |
Regulatory Status
2-Butanone oxime is classified as a Category 1B carcinogen under EU regulations , suggesting strict handling protocols for analogs.
## 6. Research Gaps and Future Directions
Unaddressed Questions
-
Synthetic Optimization: Scalable methods for 4-chlorophenoxy ketone intermediates.
-
Toxicity Data: In vivo studies to assess carcinogenicity and organ-specific toxicity.
-
Application Efficacy: Screening for agricultural bioactivity (e.g., fungicidal properties).
Experimental Priorities
| Priority | Method | Goal |
|---|---|---|
| 1. Synthesis | Microwave-assisted oximation | Improve yield/purity |
| 2. Bioassays | In vitro cytotoxicity testing | Assess biological activity |
| 3. Stability | Thermal decomposition studies | Characterize degradation pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume